molecular formula C36H45N5O7S B1198585 Noa-Asn-Apns-Dmt-NH-tBu

Noa-Asn-Apns-Dmt-NH-tBu

カタログ番号: B1198585
分子量: 691.8 g/mol
InChIキー: UFSMRNQSQSGJII-QYRZKEDASA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hybrid peptides like Noa-Asn-Apns-Dmt-NH-tBu are often designed to enhance stability, bioavailability, or target specificity compared to natural peptides. However, the absence of direct experimental data in the provided sources limits a deeper mechanistic or structural analysis.

特性

分子式

C36H45N5O7S

分子量

691.8 g/mol

IUPAC名

(2S)-N-[(2S,3S)-4-[(4R)-4-(tert-butylcarbamoyl)-5,5-dimethyl-1,3-thiazolidin-3-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-[(2-naphthalen-1-yloxyacetyl)amino]butanediamide

InChI

InChI=1S/C36H45N5O7S/c1-35(2,3)40-33(46)31-36(4,5)49-21-41(31)34(47)30(44)25(18-22-12-7-6-8-13-22)39-32(45)26(19-28(37)42)38-29(43)20-48-27-17-11-15-23-14-9-10-16-24(23)27/h6-17,25-26,30-31,44H,18-21H2,1-5H3,(H2,37,42)(H,38,43)(H,39,45)(H,40,46)/t25-,26-,30-,31+/m0/s1

InChIキー

UFSMRNQSQSGJII-QYRZKEDASA-N

異性体SMILES

CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(=O)NC(C)(C)C)C

正規SMILES

CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(=O)NC(C)(C)C)C

同義語

Butanediamide, N1-(3-(4-(((1,1-dimethylethyl)amino)carbonyl)-5,5-dimethyl-3-thiazolidinyl)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl)-2-(((1-naphthalenyloxy)acetyl)amino)-, (4R-(3(1S*(S*),2S*),4R*))-
KNI 174
KNI-174
KNI174
N-tert-butyl-3-(2-hydroxy-3-N-(N(2)-(1-naphthyloxyacetyl)asparaginyl)amino-4-phenylbutanoyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

The provided evidence lists several compounds under the category of hybrid peptides and metabolites, including Microcystin-LR, MMAE (Monomethylauristatin E), and Narlaprevir . Below is a comparative analysis based on available

Key Similarities and Differences:

Compound Structure/Sequence Reported Activity Key Features
Noa-Asn-Apns-Dmt-NH-tBu Undisclosed (hybrid peptide) Antioxidant, metabolic roles (inferred) Likely modified for stability/targeting
MMAE (C39H67N5O7) Synthetic auristatin derivative Cytotoxic (used in antibody-drug conjugates) Tubulin inhibitor, high potency
Microcystin-LR Cyclic heptapeptide Hepatotoxin (inhibits protein phosphatases) Natural origin, environmental toxin
Narlaprevir (C36H61N5O7S) Linear peptidomimetic Antiviral (HCV protease inhibitor) Optimized for protease resistance

Critical Observations:

  • Structural Complexity: While MMAE and Narlaprevir have well-defined synthetic or peptidomimetic structures, this compound’s exact configuration remains unspecified in the provided sources. This limits direct structural comparisons .
  • Functional Divergence: MMAE and Microcystin-LR exhibit cytotoxic or toxicological profiles, whereas this compound is hypothesized to participate in antioxidant pathways, aligning it more closely with peptides like N-Acetylcarnosine (also listed in ) .
  • Synthetic Modifications: The presence of non-natural residues (e.g., Dmt, tBu) in this compound suggests design strategies to enhance metabolic stability, a feature shared with Narlaprevir’s protease-resistant backbone .

Limitations in Available Data

The provided evidence lacks experimental or computational data specific to this compound, such as:

  • Spectral Data : NMR, MS, or crystallographic parameters (cf. ’s detailed tables on gold-nitrogen complexes, which illustrate rigorous structural reporting standards but are unrelated to peptides) .
  • Biological Assays: No IC50 values, binding affinities, or mechanistic studies are cited.
  • Comparative Pharmacokinetics : Absence of ADME (absorption, distribution, metabolism, excretion) data prevents direct comparisons with compounds like MMAE or Narlaprevir.

Recommendations for Future Research

To address these gaps, future studies should adhere to ACS journal guidelines (), including:

  • Full characterization (NMR, HPLC, X-ray) to establish purity and structure.
  • Inclusion of dose-response curves and toxicity profiles for comparative analyses.
  • Explicit discussion of synthetic strategies (e.g., solid-phase peptide synthesis vs. recombinant methods) to contextualize design principles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。